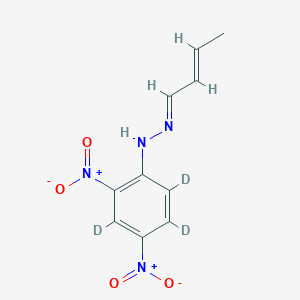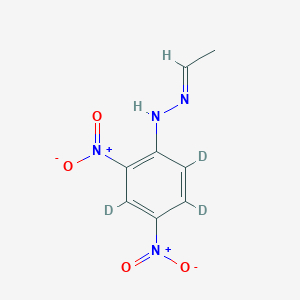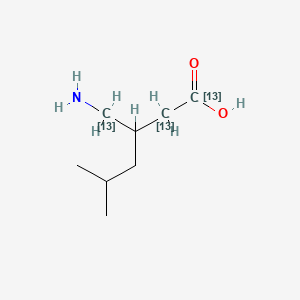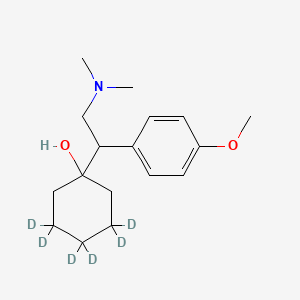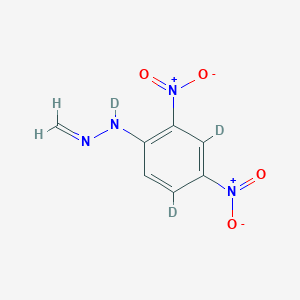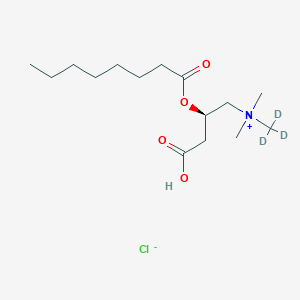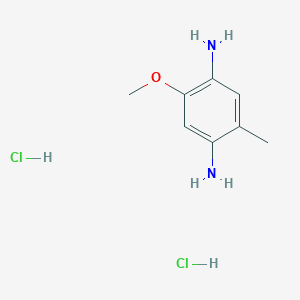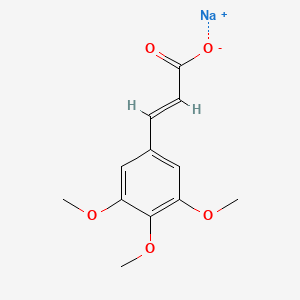
Sodium 3,4,5-Trimethoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,4,5-Trimethoxycinnamate is a chemical compound with the molecular formula C12H13NaO5 and a molecular weight of 260.22 g/mol . It is the sodium salt of 3,4,5-trimethoxycinnamic acid and appears as a white to almost white powder or crystal . This compound is used primarily for laboratory research purposes.
Mechanism of Action
Target of Action
Sodium 3,4,5-Trimethoxycinnamate (STMC) primarily targets macrophages and adipocytes . It also interacts with Trypanosoma cruzi , a parasite responsible for Chagas disease . In the context of inflammation, STMC targets key transcription factors such as Nuclear Factor kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor (Nrf2) .
Mode of Action
STMC suppresses inflammation in macrophages and blocks macrophage-adipocyte interaction . It reduces the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . Furthermore, it reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . STMC also enhances DNA binding of Nrf2 and increases ARE-luciferase activity .
In the context of Trypanosoma cruzi, STMC induces oxidative stress and mitochondrial damage, leading to the formation of pores and leakage of cytoplasmic content .
Biochemical Pathways
STMC affects the NF-κB and Nrf2 pathways, which play critical roles in inflammation . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant proteins .
Result of Action
STMC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage-adipocyte co-culture . The effect of STMC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . In the context of Trypanosoma cruzi, STMC exhibits trypanocidal activity .
Action Environment
The action, efficacy, and stability of STMC can be influenced by various environmental factors, including the presence of other cells (such as adipocytes), the inflammatory state of the environment, and the presence of pathogens like Trypanosoma cruzi
Biochemical Analysis
Biochemical Properties
It is known that its methyl ester, Methyl 3,4,5-trimethoxycinnamate, has shown anti-inflammatory effects in macrophages
Cellular Effects
Methyl 3,4,5-trimethoxycinnamate, a related compound, has been shown to suppress inflammation in RAW264.7 macrophages and block macrophage–adipocyte interaction
Molecular Mechanism
Methyl 3,4,5-trimethoxycinnamate has been shown to suppress the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . It also resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3,4,5-Trimethoxycinnamate can be synthesized through the esterification of 3,4,5-trimethoxycinnamic acid followed by neutralization with sodium hydroxide. The reaction typically involves the use of methanol as a solvent and sulfuric acid as a catalyst .
Industrial Production Methods
the general approach involves large-scale esterification and neutralization processes similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,4,5-Trimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Sodium 3,4,5-Trimethoxycinnamate has several scientific research applications:
Comparison with Similar Compounds
Sodium 3,4,5-Trimethoxycinnamate is unique compared to other similar compounds due to its specific substitution pattern on the cinnamate backbone. Similar compounds include:
3,4,5-Trimethoxycinnamic Acid: The parent acid form.
Methyl 3,4,5-Trimethoxycinnamate: The methyl ester form, known for its anti-inflammatory properties.
p-Methoxycinnamic Acid: A related compound with a single methoxy group.
These compounds share similar chemical properties but differ in their specific applications and biological activities .
Properties
CAS No. |
127427-04-7 |
|---|---|
Molecular Formula |
C12H13NaO5 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
sodium;3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
InChI Key |
CNDQKFLPUDASFN-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/new.no-structure.jpg)
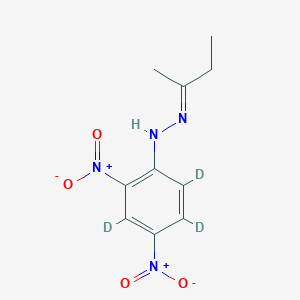
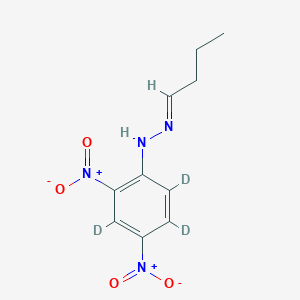
![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
